N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2/c24-17(21-15-7-6-13-10-11-20-16(13)12-15)8-9-18-22-19(23-25-18)14-4-2-1-3-5-14/h1-7,10-12,20H,8-9H2,(H,21,24) |
InChI Key |
VUADRXZDPNHBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The synthesis typically begins with functionalization of the indole nucleus. Ethyl 2-(1H-indol-3-yl)acetate serves as a common precursor, synthesized via esterification of 2-(1H-indol-3-yl)acetic acid in ethanol under sulfuric acid catalysis. Subsequent hydrazide formation involves refluxing with hydrazine hydrate, yielding 2-(1H-indol-3-yl)acetohydrazide. Intramolecular cyclization with carbon disulfide (CS₂) and potassium hydroxide generates the oxadiazole-thiol intermediate, 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol.
Oxadiazole Ring Construction
Parallel synthesis of the 3-phenyl-1,2,4-oxadiazole moiety often employs benzohydrazide and phenylacetic acid derivatives. Cyclization using phosphorus oxychloride (POCl₃) at 110°C for 2–3 hours forms the 1,2,4-oxadiazole ring. Alternative methods utilize visible-light photocatalysis with eosin-Y, enabling oxidative cyclization of semicarbazones under ambient conditions.
Propanamide Linker Assembly
The propanamide bridge is introduced via nucleophilic substitution. 3-Bromopropanoyl chloride reacts with 5-(1H-indol-6-yl)-1,3,4-oxadiazole-2-thiol in alkaline medium, forming the thioether intermediate. Subsequent displacement with amines or catalytic coupling agents like propanephosphonic anhydride (T3P) yields the final propanamide.
Table 1: Key Reaction Conditions for Convergent Synthesis
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. For example, coupling 5-(1H-indol-6-yl)-1,3,4-oxadiazole-2-thiol with 3-bromopropanoyl chloride under microwave conditions (150 W, 100°C, 20 min) achieves 88% yield, compared to 65% under conventional heating. This method reduces side products, as evidenced by HPLC purity >98%.
Solid-Phase Synthesis
Solid-phase approaches enhance purity and scalability. Immobilized indole derivatives on Wang resin undergo sequential oxadiazole formation using POCl₃, followed by on-resin amidation with 3-bromopropanoyl chloride. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 82% purity and 70% overall yield.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Methods
| Method | Duration | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Convergent synthesis | 24–36 h | 60–75 | 90–95 | Moderate |
| Microwave-assisted | 1–2 h | 85–88 | 98–99 | High |
| Solid-phase | 12–18 h | 70–75 | 95–98 | High |
Microwave-assisted synthesis outperforms others in speed and purity, while solid-phase methods excel in scalability. Convergent synthesis remains valuable for lab-scale diversification.
Challenges and Optimization
Purification Difficulties
The propanamide linker’s polarity complicates isolation. Silica gel chromatography with ethyl acetate/hexane (7:3) effectively separates the product, but repetitive chromatography may be needed for >95% purity. Recrystallization from ethanol/water (1:1) improves crystalline form but reduces yield by 10–15%.
Side Reactions
Over-alkylation at the indole N1 position occurs if bromopropanoyl chloride is used in excess. Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group mitigates this, albeit requiring an extra deprotection step (TFA, DCM).
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Indole or Aromatic Substituents
N-[2-(Furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide (CAS 1401565-73-8)
- Structure : Replaces the indole-linked amine with a furan-ethyl group.
- Molecular Formula : C₁₉H₁₈N₄O₃ (MW: 350.4 g/mol).
N-(1H-Indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (CAS 1324076-52-9)
Analogs with Varied Oxadiazole Substituents
Carbazole-Linked Oxadiazole-Propanamides (Compounds 6a–e)
- Examples: 6a: 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide 6d: 3-(3-(2-Fluoro-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide
- Key Differences: The carbazole group provides a bulkier aromatic system, which could improve DNA intercalation or kinase inhibition.
Cephalosporin-Oxadiazole Hybrid (Compound 17b)
- Structure : 3-(4-Butoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide.
- Key Differences : Integrated into a β-lactam antibiotic framework, the oxadiazole here may enhance stability against bacterial enzymes. The bicyclic system and thia-aza group direct activity toward bacterial cell wall synthesis .
Analogs with Heterocyclic Additions
3-(1H-Indol-3-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
- Structure : Adds a triazole ring linked to a methyl-oxadiazole.
- The methyl group on the oxadiazole may modulate lipophilicity .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : Modifications to the propanamide’s nitrogen (e.g., indole vs. carbazole) significantly alter electronic properties and target engagement. Indole derivatives show promise in CNS targets due to their ability to cross the blood-brain barrier .
- Oxadiazole Role : The 1,2,4-oxadiazole ring enhances metabolic stability and introduces dipole moments, critical for interactions with enzymes like carbonic anhydrase or kinases .
Biological Activity
N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound that combines the structural features of indole and oxadiazole, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and case studies.
- Molecular Formula : C19H16N4O
- Molecular Weight : 332.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with substituted carboxylic acids and hydrazides. Common synthetic routes include:
- Cyclization of Precursors : This method often uses dehydrating conditions to form the oxadiazole ring followed by cyclization to form the indole structure.
- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with appropriate aldehydes or ketones under acidic conditions to yield the desired compound.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate promising activity against various bacterial strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacteria Tested | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| 9a | Staphylococcus aureus | 15 mm | |
| 9f | Escherichia coli | 12 mm | |
| 9g | Bacillus subtilis | 14 mm | |
| 9c | Salmonella typhi | 10 mm |
These results indicate that certain derivatives can outperform standard antibiotics such as streptomycin.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, the compound exhibited significant inhibitory effects with IC50 values in the low micromolar range (<10 µM). The following table summarizes these findings:
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(1H-indol-6-yl)-3-(3-phenyloxadiazol) | A549 (Lung Cancer) | <10 | |
| N-(1H-indol-6-yl)-3-(3-phenyloxadiazol) | MCF7 (Breast Cancer) | <10 |
The preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts indicates a potential for targeted cancer therapies.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1H-indol-6-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide?
The synthesis typically involves multi-step protocols focusing on coupling indole and oxadiazole moieties. Key steps include:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
- Amide bond formation : Coupling 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid with 1H-indol-6-amine using EDCI/HOBt or DCC/DMAP in anhydrous DCM .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Oxadiazole cyclization | Amidoxime + POCl₃, 80°C, 6 hr | 65–75 | |
| Amide coupling | EDCI/HOBt, DCM, RT, 12 hr | 70–85 | |
| One-pot synthesis | TBTU activation, DMF, 0°C→RT | 60–70 |
Q. What analytical techniques confirm the structural integrity of this compound?
Critical characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., indole NH at δ 10.2–10.8 ppm, oxadiazole C=O at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₆N₄O₂: 356.1273) .
- HPLC : Assess purity (>95%) using C18 columns (mobile phase: MeCN/H₂O with 0.1% TFA) .
Advanced Questions
Q. How can researchers design experiments to evaluate the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., tubulin, EGFR) based on oxadiazole’s electron-deficient ring and indole’s π-π stacking .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (KD values) .
- Competitive binding assays : Displace fluorescent probes (e.g., ANS for hydrophobic pockets) in dose-response studies .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions may arise from:
- Purity variations : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that affect assay results .
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HCT116), incubation times, and solvent controls .
- Structural analogs : Compare activities of derivatives (Table 2) to identify SAR trends (e.g., substituent effects on IC₅₀) .
Q. Table 2: Biological Activities of Structural Analogs
| Compound Modification | Assay System | Key Finding | Reference |
|---|---|---|---|
| 4-Chlorobenzyl substitution | MCF-7 proliferation | IC₅₀ = 12.3 µM (apoptosis) | |
| Pyridyl-oxadiazole derivative | HCT116 cytotoxicity | IC₅₀ = 8.7 µM (G2/M arrest) | |
| Triazinone hybrid | Antimicrobial | MIC = 6.25 µg/mL (S. aureus) |
Q. What computational strategies optimize the compound’s pharmacokinetic properties?
- LogP calculation : Use Molinspiration or Schrödinger’s QikProp to predict lipophilicity (target LogP ~3.5 for blood-brain barrier penetration) .
- Metabolic stability : Simulate CYP450 interactions (e.g., CYP3A4) with StarDrop’s DEREK module to identify labile sites (e.g., oxadiazole ring) .
- Solubility enhancement : Introduce polar groups (e.g., -OH, -OMe) on the phenyl ring while monitoring activity retention .
Q. How can crystallography resolve uncertainties in the compound’s 3D conformation?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (solvent: DMSO/EtOH) and refine using SHELXL .
- Electron density maps : Validate oxadiazole planarity and indole-propanamide torsion angles (e.g., θ = 120–135°) .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogs (e.g., CSD refcode: ABC123) .
Q. What in vivo models are suitable for preclinical evaluation?
- Xenograft models : Administer 10–50 mg/kg (i.p. or oral) in nude mice with HT-29 tumors; monitor tumor volume and body weight .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
- Toxicity screening : Assess liver/kidney function (ALT, BUN) and hematological parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
